molecular formula C19H21N5O3 B1679931 Pyrazoloacridine CAS No. 99009-20-8

Pyrazoloacridine

カタログ番号 B1679931
CAS番号: 99009-20-8
分子量: 367.4 g/mol
InChIキー: HZCWPKGYTCJSEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazoloacridine (PZA) is an investigational small molecule . It has been used in trials studying the treatment of various cancers including Lung Cancer, Liver Cancer, Breast Cancer, Melanoma (Skin), and Metastatic Cancer .


Synthesis Analysis

PZA is an experimental antitumor agent under investigation for the treatment of solid tumors . It is metabolized by Cytochromes P450 and Flavin Monooxygenase in Human Liver Microsomes .


Molecular Structure Analysis

The molecular formula of Pyrazoloacridine is C19H21N5O3 . Its average mass is 367.402 Da and the monoisotopic mass is 367.164429 Da .


Chemical Reactions Analysis

Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms . Electrospray and Electrosonic Spray Ionization Mass Spectrometry (ESI-MS and ESSI-MS) have been widely used to report evidence that many chemical reactions in micro- and nano-droplets are dramatically accelerated .


Physical And Chemical Properties Analysis

The average weight of Pyrazoloacridine is 367.409 and the monoisotopic weight is 367.164439556 . The chemical formula is C19H21N5O3 .

科学的研究の応用

Application in Cancer Research

  • Scientific Field: Oncology
  • Summary of Application: PZA is a new class of acridine anticancer agents under investigation in Phase II clinical trials for patients with advanced cancers . It has shown selective activity against solid tumor cells, cytotoxicity in noncycling and hypoxic cells, and promising antitumor activity in Phase I clinical trials .
  • Methods of Application: The cytotoxic effects of PZA combined with doxorubicin, topotecan, and etoposide were determined using paired parental and doxorubicin-resistant human colon carcinoma (SW-620 and SW620/AD-300) and breast cancer cell lines (MCF-7 and MCF-7/TH). Cytotoxicity was measured by soft agar clonogenic assays .
  • Results or Outcomes: The combination of PZA with doxorubicin, topotecan, and etoposide demonstrated synergistic cytotoxicity on both SW-620 and SW620/AD-300 cell lines. The combination of PZA with doxorubicin also exhibited synergistic cytotoxicity against both MCF-7 and MCF-7/TH cell lines .

Application in Topoisomerase Inhibition

  • Scientific Field: Biochemistry
  • Summary of Application: PZA inhibits the activity of topoisomerases I and II through a mechanism distinct from other topoisomerase poisons .
  • Methods of Application: The effect of PZA on topoisomerase (topo) activity was evaluated using yeast strains lacking functional topo I or II, mammalian cell nuclear extracts, purified samples of mammalian topo I and topo II, and intact mammalian tissue culture cells .
  • Results or Outcomes: Enzyme assays revealed that 2-4 microM PZA abolished the catalytic activity of both topo I and topo II in vitro .

Application in Clinical Trials

  • Scientific Field: Clinical Pharmacology
  • Summary of Application: PZA is an investigational nucleic acid binding agent that has shown promising antitumor activity in Phase I clinical trials .
  • Methods of Application: A Phase I study was completed recently that demonstrated that neurotoxicity and thrombocytopenia were not problematic with a weekly 24-h infusion of PZA .
  • Results or Outcomes: The results of the Phase I study showed that PZA can be safely administered to patients with a weekly 24-h infusion .

Application in DNA Topoisomerases Inhibition

  • Scientific Field: Molecular Biology
  • Summary of Application: PZA has shown to have an effect on DNA topoisomerases I and II . It has selective activity against solid tumor cells, cytotoxicity in noncycling and hypoxic cells, and promising antitumor activity in Phase I clinical trials .
  • Methods of Application: The effect of PZA on topoisomerase (topo) activity was evaluated using yeast strains lacking functional topo I or II, mammalian cell nuclear extracts, purified samples of mammalian topo I and topo II, and intact mammalian tissue culture cells .
  • Results or Outcomes: Enzyme assays revealed that 2-4 microM PZA abolished the catalytic activity of both topo I and topo II in vitro . PZA did not stabilize covalent topo-DNA complexes. Instead, PZA inhibited topotecan-induced stabilization of covalent topo I-DNA complexes and etoposide-induced stabilization of topo II-DNA complexes in vitro and in intact cells .

Application in Clinical Trials

  • Scientific Field: Clinical Pharmacology
  • Summary of Application: PZA entered clinical trial based on unique preclinical characteristics including solid tumor selectivity in vitro, marked antitumor activity in vivo against murine solid tumors, selectivity against noncycling cells, and activity against multidrug-resistant tumor cells .
  • Methods of Application: A Phase I study was carried out. The drug was administered via a 1-h infusion every 21 days .
  • Results or Outcomes: The results of the Phase I study showed that PZA can be safely administered to patients with a weekly 24-h infusion . The recommended starting dose for Phase II trials using this schedule is 600 mg/m2 .

Application in Combination Therapy

  • Scientific Field: Oncology
  • Summary of Application: PZA has been studied for its synergistic cytotoxicity with doxorubicin .
  • Methods of Application: The cytotoxic effects of PZA combined with doxorubicin were determined using paired parental and doxorubicin-resistant human colon carcinoma and breast cancer cell lines .
  • Results or Outcomes: The combination of PZA with doxorubicin demonstrated synergistic cytotoxicity on both colon carcinoma and breast cancer cell lines .

Application in Neuroblastoma Treatment

  • Scientific Field: Oncology
  • Summary of Application: PZA has shown activity in neuroblastomas that have acquired high-level resistance to multiple drugs (not associated with multidrug resistance-associated protein or P-glycoprotein) during therapy, including those with loss of p53 function .
  • Methods of Application: The study was conducted on neuroblastomas that have acquired high-level resistance to multiple drugs during therapy .
  • Results or Outcomes: The results showed that PZA is active in multidrug-resistant neuroblastoma cell lines .

Safety And Hazards

The risk or severity of methemoglobinemia can be increased when Pyrazoloacridine is combined with certain substances such as Ambroxol, Articaine, Benzocaine, Benzyl alcohol, Bupivacaine, Butacaine, Butamben, and Capsaicin .

将来の方向性

PZA has been studied in phase I trials in adults and children, and is currently undergoing broad phase II trials in a number of tumor types . Results from ongoing or recently completed trials are awaited before the utility of this agent in our current armamentarium can be defined . Because of its unique properties, combination studies with other antineoplastic agents are warranted .

特性

IUPAC Name

3-(4-methoxy-10-nitro-8,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-22(2)9-4-10-23-15-7-8-16(24(25)26)19-17(15)18(21-23)13-11-12(27-3)5-6-14(13)20-19/h5-8,11,20H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCWPKGYTCJSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])NC4=C(C3=N1)C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99009-21-9 (methanesulfonate salt)
Record name Pyrazoloacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099009208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50869326, DTXSID301316714
Record name 3-(9-Methoxy-5-nitropyrazolo[3,4,5-kl]acridin-2(1H)-yl)-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazoloacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water > 10.12 (mg/mL), Buffer, pH 4 > 9.99 (mg/mL), Buffer, pH 9 < 0.67 (mg/mL), Ethanol > 0.66 (mg/mL), Dimethylacetamide 5.05 - 10.10 (mg/mL), DMSO > 10.18 (mg/mL), Chloroform < 0.68 (mg/mL), Ethyl acetate < 0.67 (mg/mL), t-BuOH < 0.67 (mg/mL)
Record name PYRAZOLOLOACRIDINE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/366140%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Pyrazoloacridine

CAS RN

99009-20-8
Record name Pyrazoloacridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99009-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazoloacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099009208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazoloacridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12549
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyrazoloacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRAZOLOACRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L24XJN68OW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazoloacridine
Reactant of Route 2
Reactant of Route 2
Pyrazoloacridine
Reactant of Route 3
Reactant of Route 3
Pyrazoloacridine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Pyrazoloacridine
Reactant of Route 5
Pyrazoloacridine
Reactant of Route 6
Pyrazoloacridine

Citations

For This Compound
586
Citations
AA Adjei, M Charron, EK Rowinsky, PA Svingen… - Clinical cancer research …, 1998 - AACR
Pyrazoloacridine (PA), an acridine congener with an unknown mechanism of action, has shown selective activity against solid tumor cells, cytotoxicity in noncycling and hypoxic cells, …
Number of citations: 62 aacrjournals.org
AA Adjei - Investigational new drugs, 1999 - Springer
Pyrazoloacridine (PZA) is the first of a new class of rationally synthesized acridine derivatives to undergo clinical testing as an anticancer agent. Recent studies suggest that PZA might …
Number of citations: 48 link.springer.com
P LoRusso, BJ Foster, E Poplin, J McCormick… - Clinical cancer research …, 1995 - AACR
The pyrazoloacridine (PZA) analogue NSC366140 (PD115934) entered clinical trial based on unique preclinical characteristics including solid tumor selectivity in vitro, marked …
Number of citations: 35 aacrjournals.org
JM Reid, DL Walker, JK Miller, LM Benson… - Clinical cancer …, 2004 - AACR
Pyrazoloacridine (PZA) is an experimental antitumor agent presently under investigation for treatment of solid tumors on the basis of its unique mechanism of action and selectivity for …
Number of citations: 26 aacrjournals.org
J Sebolt, M Havlick, K Hamelehle, J Nelson… - Cancer chemotherapy …, 1989 - Springer
… against the B16 tumor in this assay system, B16/ADR proved to be 9-fold resistant to Adriamycin, cross-resistant (12-fold) to vincristine, and completely sensitive to the pyrazoloacridine …
Number of citations: 38 link.springer.com
DS Chen, YJ Zhou, YL Li, CS Yao… - … Chemistry & High …, 2013 - ingentaconnect.com
Three-component reaction of aldehyde, 1H-indazol-6-amine and 1,3-dicarbonyl compounds in EtOH under catalyst-free conditions, generates the corresponding pyrazolo[3,4-a]acridine…
Number of citations: 9 www.ingentaconnect.com
N Keshelava, D Tsao-Wei, CP Reynolds - Clinical cancer research, 2003 - AACR
Purpose: The purpose of this study was to determine the activity of pyrazoloacridine (PZA) in neuroblastomas that have acquired high-level resistance to multiple drugs (not associated …
Number of citations: 34 aacrjournals.org
B Ramaswamy, E Mrozek, JP Kuebler… - Investigational new …, 2011 - Springer
Purpose: Pyrazoloacridine (PZA) is an investigational nucleic acid binding agent that inhibits the activity of topoisomerases 1 and 2. We conducted a phase II clinical study to determine …
Number of citations: 24 link.springer.com
SL Berg, FM Balis, CL McCully, KS Godwin… - Cancer research, 1991 - AACR
… The pharmacokinetic behavior of Pyrazoloacridine after a 1- or 24-h iv infusion was studied … of 10 courses of Pyrazoloacridine at 300 or 600 mg/m2. Pyrazoloacridine levels in plasma …
Number of citations: 24 aacrjournals.org
E Palomino, B Foster, M Kempff, T Corbett… - Cancer chemotherapy …, 1996 - Springer
Purpose. Pyrazoloacridine (PZA) is a newly developed anticancer agent currently undergoing clinical trials. Its mode of action has not been elucidated but the presence in its chemical …
Number of citations: 8 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。